molecular formula C22H25NO8S B11086008 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate

2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate

Cat. No.: B11086008
M. Wt: 463.5 g/mol
InChI Key: VGADILUQHBTDHB-UHFFFAOYSA-N
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Description

2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate: , also known by its chemical formula C₁₁H₁₆N₂O₃S , is a synthetic compound . It features a morpholine ring and a benzoate moiety, making it structurally intriguing.

Preparation Methods

a. Synthetic Routes

The synthesis of this compound involves several steps. One common route includes the reaction of 4-methyl-3-(morpholin-4-ylsulfonyl)aniline with 3,4-dimethoxybenzoyl chloride . The morpholine group undergoes nucleophilic substitution, resulting in the desired product.

b. Reaction Conditions

    4-methyl-3-(morpholin-4-ylsulfonyl)aniline: reacts with in an organic solvent (e.g., dichloromethane or acetonitrile).

  • The reaction typically occurs at room temperature or under mild heating conditions.

c. Industrial Production

While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and safety is crucial in large-scale manufacturing.

Chemical Reactions Analysis

This compound can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group could yield the corresponding sulfonamide.

    Substitution: The morpholine nitrogen is susceptible to nucleophilic substitution reactions.

    Common Reagents: Reagents like , , and play essential roles.

    Major Products: The primary product is the target compound itself, but by-products may include regioisomers or side products.

Scientific Research Applications

This compound finds applications in:

    Medicine: Its potential as a drug candidate warrants investigation. Researchers explore its pharmacological properties, bioavailability, and toxicity.

    Chemical Biology: It could serve as a probe to study biological processes or molecular interactions.

    Industry: Its use in materials science or catalysis may be explored.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related sulfonyl-containing molecules. Its unique combination of structural features sets it apart.

Properties

Molecular Formula

C22H25NO8S

Molecular Weight

463.5 g/mol

IUPAC Name

[2-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-oxoethyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C22H25NO8S/c1-15-4-5-16(13-21(15)32(26,27)23-8-10-30-11-9-23)18(24)14-31-22(25)17-6-7-19(28-2)20(12-17)29-3/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

VGADILUQHBTDHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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